molecular formula C3H5F3 B1611566 1,2,3-Trifluoropropane CAS No. 66794-36-3

1,2,3-Trifluoropropane

Cat. No.: B1611566
CAS No.: 66794-36-3
M. Wt: 98.07 g/mol
InChI Key: CAAVRWGWEIQJEH-UHFFFAOYSA-N
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Description

1,2,3-Trifluoropropane is an organic compound with the molecular formula C₃H₅F₃ It is a fluorinated derivative of propane, where three hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoropropane can be synthesized through several methods. One common approach involves the fluorination of propane using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst, such as antimony pentachloride, to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and safety measures to handle the highly reactive fluorinating agents. The production is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoropropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoropropanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to partially fluorinated propanes using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Trifluoropropanoic acid.

    Reduction: Partially fluorinated propanes.

    Substitution: Hydroxypropane derivatives or amino-propane derivatives.

Scientific Research Applications

1,2,3-Trifluoropropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,2,3-Trifluoropropane exerts its effects depends on the specific reaction or application. In chemical reactions, the presence of fluorine atoms influences the reactivity and stability of the compound. Fluorine atoms can enhance the electronegativity and steric hindrance, affecting the compound’s interaction with other molecules. In biological systems, fluorinated compounds often exhibit unique interactions with enzymes and receptors due to the strong carbon-fluorine bond.

Comparison with Similar Compounds

    3,3,3-Trifluoropropene: Another fluorinated propane derivative with different substitution patterns.

    1,1,2-Trifluoropropane: A structural isomer with fluorine atoms in different positions.

    3,3,3-Trifluoropropane-1,2-diol: A multifunctional diol with applications in chemical and biological research.

Uniqueness: 1,2,3-Trifluoropropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3/c4-1-3(6)2-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAVRWGWEIQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509159
Record name 1,2,3-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66794-36-3
Record name 1,2,3-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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